molecular formula C6H14ClNO2 B2764709 2-(Ethylamino)butanoic acid;hydrochloride CAS No. 2228123-51-9

2-(Ethylamino)butanoic acid;hydrochloride

Cat. No. B2764709
CAS RN: 2228123-51-9
M. Wt: 167.63
InChI Key: NOXJRUNTGHHPTH-UHFFFAOYSA-N
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Description

“2-(Ethylamino)butanoic acid;hydrochloride” is a chemical compound with the molecular formula C6H14ClNO2. It is also known as Butanoic acid, 2-amino-, (S)- . The compound has a molecular weight of 167.64.


Molecular Structure Analysis

The InChI code for “2-(Ethylamino)butanoic acid;hydrochloride” is 1S/C6H13NO2.ClH/c1-3-5(6(8)9)7-4-2;/h5,7H,3-4H2,1-2H3,(H,8,9);1H . This code provides a unique identifier for the compound and can be used to generate its 3D structure .


Physical And Chemical Properties Analysis

“2-(Ethylamino)butanoic acid;hydrochloride” is a powder at room temperature . The compound’s salt data is Cl .

Scientific Research Applications

Polymer Synthesis and Modification

One study focused on the acceleration of polyamide hydrolysis by small weak organic acids, including butanoic acid derivatives. This research highlighted the unexpected result that such acids could significantly increase the hydrolysis rate of polyamides compared to a similar pH water HCl solution, with butanoic acid showing the strongest effect. This finding has implications for the chemical processing and recycling of polyamides (Hocker et al., 2014).

Corrosion Inhibition

In the field of corrosion science, newly synthesized diamine derivatives, which likely include or are structurally related to 2-(Ethylamino)butanoic acid; hydrochloride, have been investigated for their potential to inhibit the corrosion of mild steel in hydrochloric acid solutions. These studies provide insights into how such compounds can be used to protect metals against corrosive environments, with specific derivatives showing high inhibition efficiency (Herrag et al., 2010).

Drug Synthesis and Bioactive Molecule Development

Research into the synthesis of heterocycles from β-enamino compounds, including derivatives related to 2-(Ethylamino)butanoic acid, has been conducted to evaluate their reactivity and potential in forming bioactive molecules. These studies are crucial for developing new pharmaceuticals and understanding the chemical properties of these compounds (Braibante et al., 2002).

Nanoparticle Fabrication

In another study, alginic acid-poly(2-(diethylamino)ethyl methacrylate) (ALG-PDEA) nanoparticles were successfully prepared in an aqueous medium. This process involved a polymer-monomer pair reaction system and resulted in monodispersed, stable nanoparticles in aqueous solutions. Such nanoparticles have potential applications in drug delivery systems, highlighting the versatility of 2-(Ethylamino)butanoic acid derivatives in nanotechnology and biomedical engineering (Guo et al., 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(ethylamino)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-3-5(6(8)9)7-4-2;/h5,7H,3-4H2,1-2H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXJRUNTGHHPTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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